molecular formula C16H17BO2S2 B12860021 4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane

Cat. No.: B12860021
M. Wt: 316.3 g/mol
InChI Key: NRLCCCZIKSVYTH-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-thieno2,3-fbenzothiol-2-yl-1,3,2-dioxaborolane is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom coordinated to a dioxaborolane ring and a thieno[2,3-f]benzothiol moiety. Its molecular formula is C12H15BO2S2, and it has a molecular weight of 266.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-thieno2,3-fbenzothiol-2-yl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Thieno[2,3-f]benzothiol Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-f]benzothiol structure.

    Introduction of the Dioxaborolane Ring: The thieno[2,3-f]benzothiol intermediate is then reacted with a boronic acid derivative, such as pinacolborane, under catalytic conditions to form the final product.

Common reaction conditions include the use of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-thieno2,3-fbenzothiol-2-yl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thieno[2,3-f]benzothiol moiety to its corresponding thiol or sulfide.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-thieno2,3-fbenzothiol-2-yl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-thieno2,3-fbenzothiol-2-yl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating cross-coupling reactions. The thieno[2,3-f]benzothiol moiety can interact with biological targets, potentially disrupting cellular processes and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-thieno2,3-fbenzothiol-2-yl-1,3,2-dioxaborolane is unique due to its combination of a boron-containing dioxaborolane ring and a thieno[2,3-f]benzothiol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BO2S2/c1-15(2)16(3,4)19-17(18-15)14-9-11-8-12-10(5-6-20-12)7-13(11)21-14/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLCCCZIKSVYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C4C=CSC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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